molecular formula C20H24ClN3O B5186525 4-(3-chlorobenzyl)-N-(2-ethylphenyl)-1-piperazinecarboxamide

4-(3-chlorobenzyl)-N-(2-ethylphenyl)-1-piperazinecarboxamide

Cat. No. B5186525
M. Wt: 357.9 g/mol
InChI Key: SYQJUGGWPMCRCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-chlorobenzyl)-N-(2-ethylphenyl)-1-piperazinecarboxamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP was first synthesized in the 1970s and has been studied extensively for its potential therapeutic applications.

Mechanism of Action

4-(3-chlorobenzyl)-N-(2-ethylphenyl)-1-piperazinecarboxamide acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood and anxiety. It also has affinity for the dopamine transporter, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters involved in the regulation of mood and anxiety. It also has been shown to decrease levels of the stress hormone cortisol, which may contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

4-(3-chlorobenzyl)-N-(2-ethylphenyl)-1-piperazinecarboxamide has several advantages for use in lab experiments, including its well-characterized pharmacological profile and the availability of synthetic methods for its preparation. However, its use in animal models may be limited by its potential for abuse and dependence, as well as its potential for adverse effects on cognitive function.

Future Directions

There are several potential future directions for research on 4-(3-chlorobenzyl)-N-(2-ethylphenyl)-1-piperazinecarboxamide, including the development of novel therapeutic applications for anxiety and depression, the investigation of its potential for abuse and dependence, and the exploration of its effects on cognitive function. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its interactions with other neurotransmitter systems.

Synthesis Methods

4-(3-chlorobenzyl)-N-(2-ethylphenyl)-1-piperazinecarboxamide can be synthesized through a multi-step process starting from piperazine and 3-chlorobenzyl chloride. The reaction involves the substitution of the piperazine nitrogen with the 3-chlorobenzyl group, followed by the introduction of the ethylphenyl group through a Friedel-Crafts reaction. The final product is obtained by the amidation of the carboxylic acid group with ammonia or an amine.

Scientific Research Applications

4-(3-chlorobenzyl)-N-(2-ethylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety disorders and depression. It has been shown to have anxiolytic and antidepressant effects in animal models, and has been proposed as a potential alternative to traditional benzodiazepine drugs.

properties

IUPAC Name

4-[(3-chlorophenyl)methyl]-N-(2-ethylphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O/c1-2-17-7-3-4-9-19(17)22-20(25)24-12-10-23(11-13-24)15-16-6-5-8-18(21)14-16/h3-9,14H,2,10-13,15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQJUGGWPMCRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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